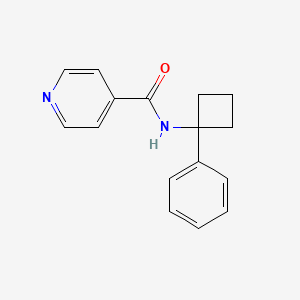
N-(4-methylcyclohexyl)-2-(2-oxoazepan-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylcyclohexyl)-2-(2-oxoazepan-1-yl)acetamide, commonly known as MOAA, is a chemical compound that has gained significant attention in the scientific community. MOAA is a cyclic urea derivative that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
MOAA has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, MOAA has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In pharmacology, MOAA has been studied for its effects on the central nervous system, cardiovascular system, and immune system. In biochemistry, MOAA has been used as a tool to study protein-ligand interactions and enzyme kinetics.
作用机制
The exact mechanism of action of MOAA is not fully understood, but it is believed to act as an allosteric modulator of various receptors and enzymes. MOAA has been shown to bind to the active site of enzymes and alter their activity, leading to changes in cellular signaling pathways. MOAA has also been shown to interact with various receptors, such as GABA receptors and adenosine receptors, leading to changes in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
MOAA has been shown to have various biochemical and physiological effects, depending on the target enzyme or receptor. In the central nervous system, MOAA has been shown to have anxiolytic and sedative effects, possibly through its interactions with GABA receptors. In the cardiovascular system, MOAA has been shown to have vasodilatory effects, possibly through its interactions with adenosine receptors. MOAA has also been shown to have anti-inflammatory and antioxidant effects, possibly through its interactions with various enzymes and receptors.
实验室实验的优点和局限性
MOAA has several advantages for lab experiments, such as its high purity and stability. MOAA is also readily available from commercial sources, making it easy to obtain for research purposes. However, MOAA has some limitations, such as its low solubility in water and limited bioavailability in vivo. These limitations can be overcome by using appropriate solvents and delivery methods, such as encapsulation in liposomes or nanoparticles.
未来方向
There are several future directions for research on MOAA. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Another direction is to study its interactions with various enzymes and receptors in more detail, to better understand its mechanism of action. Additionally, the development of new synthetic methods for MOAA and its derivatives could lead to the discovery of new compounds with improved properties and therapeutic potential.
Conclusion:
In conclusion, MOAA is a promising chemical compound that has gained significant attention in the scientific community. Its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry, make it an attractive target for research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MOAA have been discussed in this paper. Further research on MOAA and its derivatives could lead to the discovery of new compounds with improved properties and therapeutic potential.
合成方法
The synthesis of MOAA involves the reaction of 4-methylcyclohexylamine with ethyl chloroacetate, followed by the addition of sodium hydroxide and acetic acid to obtain the final product. The yield of MOAA can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
属性
IUPAC Name |
N-(4-methylcyclohexyl)-2-(2-oxoazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-12-6-8-13(9-7-12)16-14(18)11-17-10-4-2-3-5-15(17)19/h12-13H,2-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDKIKDSXFGXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)





![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)


